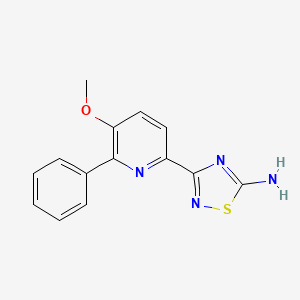
3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and phenyl groups. Common synthetic routes may include:
Cyclization Reactions: Using appropriate precursors to form the thiadiazole ring.
Substitution Reactions: Introducing the methoxy, phenyl, and pyridine groups under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Employing methods such as crystallization or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the methoxy group or other functional groups.
Reduction: Reduction reactions could target specific bonds within the compound.
Substitution: Various substitution reactions may occur, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts for specific reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Studied for potential antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for 3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine would depend on its specific biological or chemical activity. Generally, it may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways related to its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine: Compared with other thiadiazole derivatives.
Pyridine Derivatives: Similar compounds with pyridine rings.
Uniqueness
Structural Features: Unique combination of methoxy, phenyl, and pyridine groups.
Biological Activity: Distinct biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
1179360-14-5 |
|---|---|
Formule moléculaire |
C14H12N4OS |
Poids moléculaire |
284.34 g/mol |
Nom IUPAC |
3-(5-methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C14H12N4OS/c1-19-11-8-7-10(13-17-14(15)20-18-13)16-12(11)9-5-3-2-4-6-9/h2-8H,1H3,(H2,15,17,18) |
Clé InChI |
JGPRNQPODWJDLC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(C=C1)C2=NSC(=N2)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


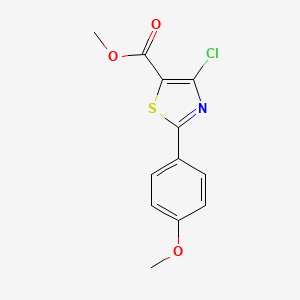
![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)
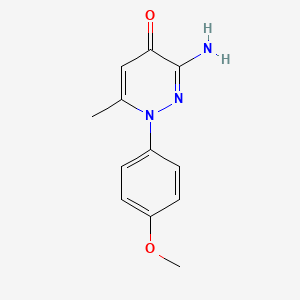
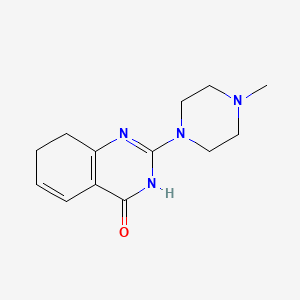
![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol](/img/structure/B13888799.png)

![Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13888801.png)


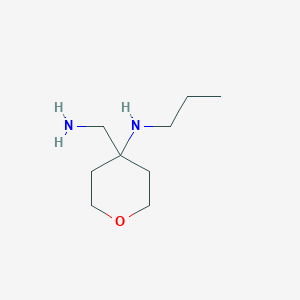
![5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine](/img/structure/B13888820.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B13888825.png)
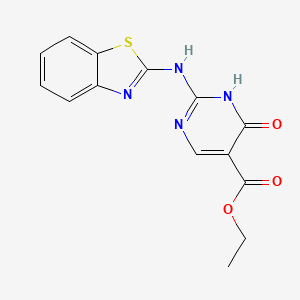
![1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine](/img/structure/B13888835.png)
